molecular formula C14H26O4 B12838438 8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane

8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane

Katalognummer: B12838438
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: YPEGTHVFLKTGMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by its two ethoxymethyl groups attached to a 1,4-dioxaspiro[4.5]decane core. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of ethoxymethyl groups These structural features impart distinct chemical reactivity and biological activity compared to other similar compounds

Eigenschaften

Molekularformel

C14H26O4

Molekulargewicht

258.35 g/mol

IUPAC-Name

8,8-bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C14H26O4/c1-3-15-11-13(12-16-4-2)5-7-14(8-6-13)17-9-10-18-14/h3-12H2,1-2H3

InChI-Schlüssel

YPEGTHVFLKTGMW-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1(CCC2(CC1)OCCO2)COCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.